
1H-Indazole, 3-benzyloxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole, 3-benzyloxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a heterocyclic compound that features an indazole core structure. Indazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the benzyloxy substituent in this compound may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 3-benzyloxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- typically involves the formation of the indazole core followed by the introduction of the benzyloxy and trifluoromethyl groups. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often involve the use of copper or palladium catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro or azido precursors to form the indazole core.
Consecutive Formation of C–N and N–N Bonds: This approach uses azidobenzaldehydes and amines to form the indazole ring without the need for a catalyst or solvent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes while optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indazole, 3-benzyloxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro or azido groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the indazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1H-Indazole, 3-benzyloxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor and as a probe for biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1H-Indazole, 3-benzyloxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the benzyloxy group may influence its solubility and bioavailability. The compound can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole: The parent compound without the benzyloxy and trifluoromethyl groups.
3-Benzyloxy-1H-indazole: Similar structure but lacks the trifluoromethyl group.
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-indazole: Similar structure but lacks the benzyloxy group.
Uniqueness
1H-Indazole, 3-benzyloxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which can impart distinct chemical and biological properties. These substituents can enhance the compound’s stability, binding affinity, and overall biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
21486-34-0 |
|---|---|
Molekularformel |
C21H15F3N2O |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
3-phenylmethoxy-1-[3-(trifluoromethyl)phenyl]indazole |
InChI |
InChI=1S/C21H15F3N2O/c22-21(23,24)16-9-6-10-17(13-16)26-19-12-5-4-11-18(19)20(25-26)27-14-15-7-2-1-3-8-15/h1-13H,14H2 |
InChI-Schlüssel |
IHOLGYBZZCSGBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NN(C3=CC=CC=C32)C4=CC=CC(=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


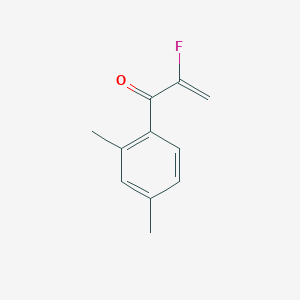
![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
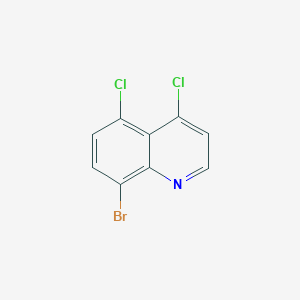
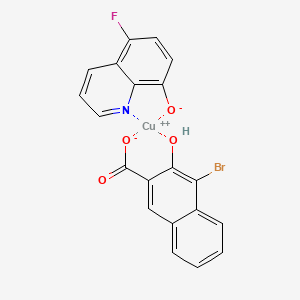
![3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
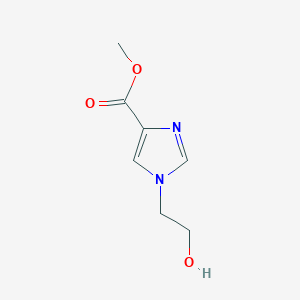
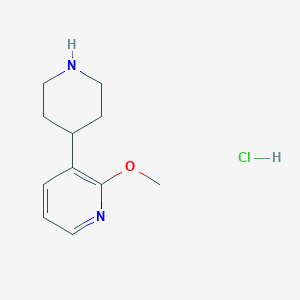
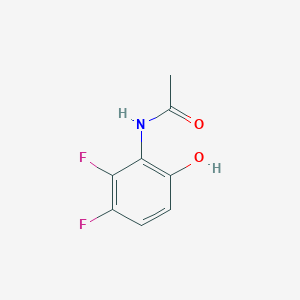
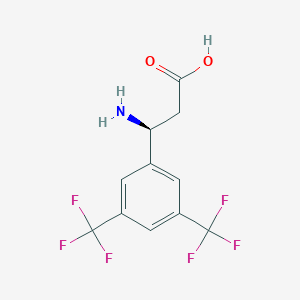
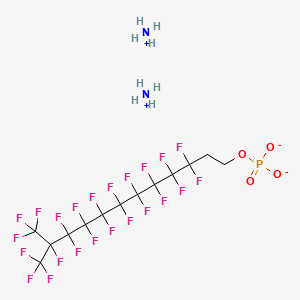
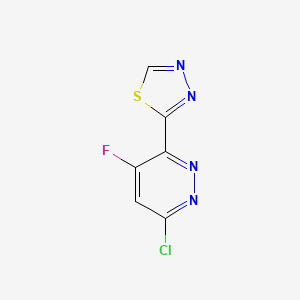
![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
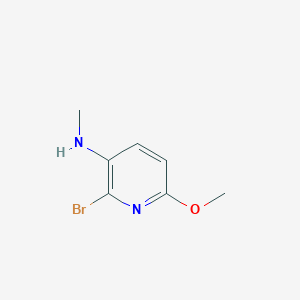
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
